molecular formula C11H16BFO4 B1455624 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid CAS No. 1793003-43-6

2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid

Cat. No. B1455624
M. Wt: 242.05 g/mol
InChI Key: CVTXHALYOKFYGH-UHFFFAOYSA-N
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Description

2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is a chemical compound with the CAS Number: 1793003-43-6 . It has a molecular weight of 242.06 and its IUPAC name is 2-fluoro-3-isobutoxy-4-methoxyphenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16BFO4/c1-7(2)6-17-11-9(16-3)5-4-8(10(11)13)12(14)15/h4-5,7,14-15H,6H2,1-3H3 . This indicates the molecular structure of the compound, including the arrangement of atoms and the bonds between them.


Chemical Reactions Analysis

Phenylboronic acids, such as 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid, are often used as reactants in various chemical reactions. For instance, they are involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .

Scientific Research Applications

“2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid” is a chemical compound with the molecular formula C11H16BFO4 . It is used in various scientific fields, particularly in organic chemistry and medicinal chemistry.

Boronic acids, such as this one, are commonly used in Suzuki-Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond forming reaction. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers.

In addition, boronic acids can be used in the preparation of boronic esters , which are important intermediates in organic synthesis. They can be used in a variety of reactions, including condensation reactions, reductions, and rearrangements.

  • Regioselective Suzuki coupling

    • Summary: This compound can be used as a reactant in regioselective Suzuki coupling reactions . Suzuki coupling is a type of palladium-catalyzed carbon-carbon bond forming reaction, which is widely used in the synthesis of various organic compounds.
  • Preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1

    • Summary: This compound can be used in the synthesis of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a key role in the biosynthesis of estrogens and androgens, and its inhibitors are of interest for the treatment of hormone-dependent diseases.
  • Preparation of boronic esters

    • Summary: Boronic acids, such as this one, can be used in the preparation of boronic esters . Boronic esters are important intermediates in organic synthesis and can be used in a variety of reactions.
  • Synthesis of Heterobiaryls

    • Summary: This compound could potentially be used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . Heterobiaryls are a class of compounds that contain two aromatic rings connected by a carbon-carbon bond, where at least one of the rings contains a heteroatom.
  • Synthesis of Antithrombotic Drugs

    • Summary: This compound could potentially be used in Suzuki and Still coupling reactions for the synthesis of antithrombotic drugs . Antithrombotic drugs are medications used to reduce the formation of blood clots, which can lead to heart attacks and strokes.
  • Synthesis of GSK-3β Inhibitors

    • Summary: This compound could potentially be used in the synthesis of GSK-3β inhibitors . GSK-3β is an enzyme that plays a key role in various cellular processes, and its inhibitors are of interest for the treatment of several diseases, including Alzheimer’s disease, bipolar disorder, and cancer.

Safety And Hazards

While specific safety and hazard information for 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is not available, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding skin and eye contact, avoiding inhalation or ingestion, and using the compound only in well-ventilated areas .

properties

IUPAC Name

[2-fluoro-4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFO4/c1-7(2)6-17-11-9(16-3)5-4-8(10(11)13)12(14)15/h4-5,7,14-15H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTXHALYOKFYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)OCC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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